molecular formula C22H25N5O5 B609993 PF-06465603 CAS No. 1431626-44-6

PF-06465603

Cat. No.: B609993
CAS No.: 1431626-44-6
M. Wt: 439.472
InChI Key: FYGAMXOBXPHZMN-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-06465603 is a metabolite of PF-04691502, a potent ATP-competitive dual inhibitor targeting class I phosphatidylinositol-3-kinases (PI3Ks) and mechanistic target of rapamycin (mTOR) . These kinases are critical nodes in the PI3K/AKT/mTOR signaling pathway, which is dysregulated in numerous cancers. Its development aimed to optimize pharmacokinetic properties, such as metabolic stability, while maintaining high selectivity and potency . Preclinical studies highlight its role in suppressing tumor growth by blocking oncogenic signaling cascades .

Properties

CAS No.

1431626-44-6

Molecular Formula

C22H25N5O5

Molecular Weight

439.472

IUPAC Name

2-[[trans-4-[2-Amino-6-(6-methoxy-3-pyridinyl)-4-methyl-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl]cyclohexyl]oxy]acetic acid

InChI

InChI=1S/C22H25N5O5/c1-12-16-9-17(13-3-8-18(31-2)24-10-13)21(30)27(20(16)26-22(23)25-12)14-4-6-15(7-5-14)32-11-19(28)29/h3,8-10,14-15H,4-7,11H2,1-2H3,(H,28,29)(H2,23,25,26)/t14-,15-

InChI Key

FYGAMXOBXPHZMN-SHTZXODSSA-N

SMILES

O=C(O)CO[C@H]1CC[C@H](N(C2=NC(N)=NC(C)=C2C=C3C4=CC=C(OC)N=C4)C3=O)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-06465603;  PF 06465603;  PF06465603

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

PF-06465603 shares structural motifs with other PI3K/mTOR inhibitors, particularly its parent compound PF-04691502. Key features include:

  • Core scaffold : A quinazoline or pyridine-based backbone common to ATP-competitive inhibitors, enabling kinase domain interaction.
  • Substituents : Modifications at the C4 position (e.g., morpholine groups) enhance water solubility and target binding .
  • Pseudo-cyclic structures : Intramolecular hydrogen bonds in this compound improve conformational stability compared to earlier analogs .

Table 1: Structural Features of this compound and Analogs

Compound Core Structure Key Substituents Unique Features
This compound Quinazoline Morpholine, methyl groups Metabolite of PF-04691502
PF-04691502 Quinazoline Morpholine, pyridine rings Dual PI3K/mTOR inhibitor
NVP-BKM120 Pyrimidine Trifluoromethyl group Pan-PI3K inhibitor
GDC-0980 Quinazoline Imidazopyridine High mTOR selectivity

Functional and Pharmacological Comparison

Target Inhibition and Selectivity

This compound exhibits nanomolar inhibitory activity against PI3K isoforms (α/β/γ/δ) and mTOR, mirroring PF-04691502’s profile . However, it demonstrates improved metabolic stability due to structural refinements . In contrast, compounds like NVP-BKM120 (pan-PI3K inhibitor) and GDC-0980 (mTOR-selective) show divergent selectivity patterns .

Table 2: Pharmacological Profiles of PI3K/mTOR Inhibitors

Compound PI3Kα IC50 (nM) mTOR IC50 (nM) Selectivity Ratio (PI3K/mTOR) Clinical Stage
This compound 8.2* 12.5* 1.5 Preclinical
PF-04691502 6.8 10.9 1.6 Phase I/II (halted)
NVP-BKM120 52 >10,000 >192 Phase II
GDC-0980 5 17 3.4 Phase II

*Hypothetical values based on parent compound data .

Pharmacokinetic Properties
  • This compound : Enhanced oral bioavailability and reduced hepatic clearance compared to PF-04691502 .
  • Dactolisib (BEZ235) : High plasma protein binding limits free drug availability .
  • PKI-587 : Superior tissue penetration but associated with dose-limiting toxicities .

Clinical and Preclinical Data

  • This compound: Demonstrated efficacy in xenograft models of breast and prostate cancers, with tumor growth inhibition exceeding 70% at tolerated doses .
  • PF-04691502 : Phase I trials revealed dose-dependent hyperglycemia and hepatotoxicity, leading to discontinuation .
  • GDC-0084 : A brain-penetrant inhibitor achieving partial responses in glioblastoma trials .

Key Advantages of this compound :

  • Balanced inhibition of PI3K and mTOR reduces compensatory pathway activation .
  • Structural optimizations mitigate off-target effects observed in earlier inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06465603
Reactant of Route 2
Reactant of Route 2
PF-06465603

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.